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molecular formula C14H25NO4 B1592318 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 278789-43-8

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No. B1592318
M. Wt: 271.35 g/mol
InChI Key: MXJSGZQOVOWWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632829B2

Procedure details

6.14 ml (1.2 M in toluene, 7.37 mmol) of DIBALH was dropped to a dry ice cooled (−30° C.) solution of 1.00 g (3.69 mmol) crude 3-methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester in 2 ml of THF. The reaction was warmed up (0° C. for 1 h), continued for 3 h, cooled (−15° C.) and treated again with 0.61 ml (1.2 M in toluene, 0.74 mmol) of DIBALH. After 1 h the reaction was warmed up to 0° C. and neutralized with aqueous 10% KHSO4 solution. The mixture was extracted with ether (3×), the organic phases were washed with a aqueous 10% NaCl solution, dried (Na2SO4) and evaporated to give after flash silica gel column (n-heptane/EtOAc 9:1) 0.61 g (73%) of the title compound as yellow oil. MS: 230.0 (MH+).
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.C(=O)=O.C([O:15][C:16]([C:18]1([CH3:31])[CH2:23][CH2:22][CH2:21][N:20]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:19]1)=O)C.OS([O-])(=O)=O.[K+]>C1COCC1>[C:27]([O:26][C:24]([N:20]1[CH2:21][CH2:22][CH2:23][C:18]([CH2:16][OH:15])([CH3:31])[CH2:19]1)=[O:25])([CH3:30])([CH3:29])[CH3:28] |f:3.4|

Inputs

Step One
Name
Quantity
6.14 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1(CN(CCC1)C(=O)OC(C)(C)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.61 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled (−15° C.)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×)
WASH
Type
WASH
Details
the organic phases were washed with a aqueous 10% NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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